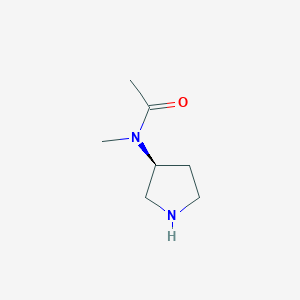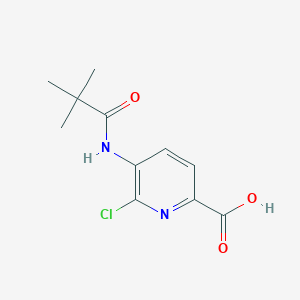
(S)-3-(N-Acetyl-N-methylamino)pyrrolidine
Descripción general
Descripción
(S)-3-(N-Acetyl-N-methylamino)pyrrolidine, also known as SAMPA, is an organosulfur compound with a variety of applications in the fields of biochemistry, pharmacology, and medicine. SAMPA is a chiral molecule with two distinct enantiomers, (S)-SAMPA and (R)-SAMPA, which have different properties and applications. SAMPA has been studied extensively in recent years due to its potential as an antimicrobial, antiviral, and anticancer agent. In
Aplicaciones Científicas De Investigación
(S)-3-(N-Acetyl-N-methylamino)pyrrolidine has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including peptides, nucleosides, and small molecules. (S)-3-(N-Acetyl-N-methylamino)pyrrolidine has also been used as a drug delivery vehicle, as it can be used to transport drugs across cell membranes. (S)-3-(N-Acetyl-N-methylamino)pyrrolidine has been studied as an antimicrobial, antiviral, and anticancer agent, as it has been shown to inhibit the growth of certain bacteria, viruses, and cancer cells. (S)-3-(N-Acetyl-N-methylamino)pyrrolidine has also been studied as a potential treatment for Alzheimer's disease.
Mecanismo De Acción
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as direct binding or modulation of enzymatic activity
Biochemical Pathways
Similar compounds have been shown to influence various pathways, including those involved in dna repair and cell proliferation . The downstream effects of these interactions can vary widely and may include changes in gene expression, cellular metabolism, and cell cycle regulation.
Result of Action
Similar compounds have been shown to induce a range of effects, from changes in cell morphology to alterations in gene expression .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (S)-3-(N-Acetyl-N-methylamino)pyrrolidine in laboratory experiments has a number of advantages. (S)-3-(N-Acetyl-N-methylamino)pyrrolidine is relatively inexpensive, and it is easy to synthesize. (S)-3-(N-Acetyl-N-methylamino)pyrrolidine is also stable, and it can be stored for long periods of time without degrading. However, there are also some limitations to using (S)-3-(N-Acetyl-N-methylamino)pyrrolidine in laboratory experiments. (S)-3-(N-Acetyl-N-methylamino)pyrrolidine is a chiral molecule, and it is difficult to synthesize in a pure form. (S)-3-(N-Acetyl-N-methylamino)pyrrolidine is also toxic in high concentrations, and it should be handled with caution.
Direcciones Futuras
The potential applications of (S)-3-(N-Acetyl-N-methylamino)pyrrolidine are still being explored. Future research may focus on the development of new synthesis methods for (S)-3-(N-Acetyl-N-methylamino)pyrrolidine, as well as the development of new drugs or treatments that utilize (S)-3-(N-Acetyl-N-methylamino)pyrrolidine as a delivery vehicle. Additionally, further research may explore the potential of (S)-3-(N-Acetyl-N-methylamino)pyrrolidine as an antimicrobial, antiviral, and anticancer agent, as well as its potential as a treatment for Alzheimer's disease. Finally, further research may focus on understanding the exact mechanism of action of (S)-3-(N-Acetyl-N-methylamino)pyrrolidine and its biochemical and physiological effects.
Propiedades
IUPAC Name |
N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9(2)7-3-4-8-5-7/h7-8H,3-5H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEKUQRWTOSZOR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(N-Acetyl-N-methylamino)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine](/img/structure/B1390045.png)
![4,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1390048.png)

![3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390051.png)




![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide](/img/structure/B1390057.png)

![6-Iodofuro[3,2-b]pyridine](/img/structure/B1390061.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine](/img/structure/B1390063.png)
![N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1390065.png)
![1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1390066.png)